2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole
Overview
Description
2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a fluorophenyl group and a nitrovinyl group attached to the indole core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluoroaniline and 2-nitrovinylbenzene.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 2-nitrovinylbenzene in the presence of a suitable catalyst, such as a Lewis acid, to form the desired indole derivative.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method allows for better control of reaction parameters and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrovinyl group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.
Induce Cellular Responses: Trigger cellular responses such as apoptosis (programmed cell death) or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-(2-nitrovinyl)-1H-indole: Similar structure with a chlorine atom instead of a fluorine atom.
2-(4-bromophenyl)-3-(2-nitrovinyl)-1H-indole: Similar structure with a bromine atom instead of a fluorine atom.
2-(4-methylphenyl)-3-(2-nitrovinyl)-1H-indole: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(2-nitroethenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-7-5-11(6-8-12)16-14(9-10-19(20)21)13-3-1-2-4-15(13)18-16/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLOHOHROOWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242417 | |
Record name | 2-(4-Fluorophenyl)-3-(2-nitroethenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113963-70-5 | |
Record name | 2-(4-Fluorophenyl)-3-(2-nitroethenyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113963-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-3-(2-nitroethenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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